Pimozide-d4
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Overview
Description
Pimozide-d4 is a deuterated form of pimozide, a neuroleptic drug belonging to the diphenylbutylpiperidine class. It is primarily used as an internal standard in the quantification of pimozide by gas chromatography or liquid chromatography-mass spectrometry. Pimozide itself is known for its antipsychotic properties and is used in the treatment of conditions such as Tourette’s syndrome and chronic psychosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pimozide-d4 involves multiple steps, starting from 4-bromopentafluorobenzene-d4. The process includes nucleophilic substitution reactions, where deuterium atoms replace hydrogen atoms in the pimozide molecule. The reaction conditions typically involve the use of inert solvents like glycerol formal at a pH higher than 4 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the deuterated compound meets the required standards for use as an internal standard in analytical applications .
Chemical Reactions Analysis
Types of Reactions
Pimozide-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of deuterated analogs with altered pharmacological properties .
Scientific Research Applications
Pimozide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical techniques like gas chromatography and liquid chromatography-mass spectrometry.
Biology: Employed in studies involving the quantification of pimozide in biological samples.
Medicine: Investigated for its potential therapeutic effects in conditions like brain tumors and prostate cancer
Mechanism of Action
Pimozide-d4 exerts its effects primarily through the blockade of dopamine receptors in the central nervous system. It binds to and inhibits the dopamine D2 receptor, reducing the activity of this neurotransmitter. This action is associated with a decrease in the positive symptoms of schizophrenia, such as hallucinations and delusions .
Comparison with Similar Compounds
Pimozide-d4 is compared with other similar compounds, such as:
Haloperidol: Another antipsychotic drug with a similar mechanism of action but different pharmacokinetic properties.
Chlorpromazine: A typical antipsychotic with a broader spectrum of activity but lower potency compared to pimozide.
Fluphenazine: Known for its long-acting injectable formulations, used in the treatment of chronic psychosis
This compound is unique due to its deuterated nature, which enhances its stability and makes it an ideal internal standard for analytical applications.
Properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i7D,8D,11D,12D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUQSNJEYSNKRX-CXRURWBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(CCCN2CCC(CC2)N3C4=CC=CC=C4NC3=O)C5=CC=C(C=C5)F)[2H])[2H])F)[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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